2,4,4'-Trihydroxybenzophenone

Endocrine disruption Estrogen receptor agonism In vitro toxicology

2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7) exhibits the highest estrogenic activity among 17 benzophenone derivatives, making it the preferred reference standard for endocrine disruption assays. Its three hydroxyl groups enable covalent polymer incorporation, preventing additive migration. Ideal for ecotoxicology studies and UV-stable polyester synthesis. ≥98% purity via HPLC.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 1470-79-7
Cat. No. B074534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4'-Trihydroxybenzophenone
CAS1470-79-7
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H
InChIKeyOKJFKPFBSPZTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7): Chemical Identity and Procurement Baseline


2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7) is a tri-hydroxylated benzophenone derivative with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol [1]. It is characterized by the presence of three phenolic hydroxyl groups at the 2, 4, and 4' positions of the benzophenone scaffold, which confer distinct UV-absorbing and hydrogen-bonding properties . The compound appears as a white to light yellow crystalline powder with a melting point of 197–201°C . It is slightly soluble in water and soluble in methanol and ethanol . Commercially, it is available at purities exceeding 98.0% as determined by HPLC and is utilized as a UV absorber in polymers, a biochemical reagent in endocrine disruption research, and a synthetic intermediate [2].

Why 2,4,4'-Trihydroxybenzophenone Cannot Be Substituted with Other Benzophenone UV Absorbers


Benzophenone derivatives are not functionally interchangeable due to dramatic differences in biological activity and toxicity arising from subtle variations in hydroxylation pattern. A comparative evaluation of 17 benzophenone derivatives revealed that 2,4,4'-trihydroxybenzophenone exhibits the highest estrogenic activity in MCF-7 breast cancer cells, markedly exceeding that of 2,4-dihydroxybenzophenone and 4,4'-dihydroxybenzophenone [1]. Similarly, the compound demonstrates the most potent anti-androgenic activity among tested derivatives [1]. In aquatic ecotoxicity assays, 2,4,4'-trihydroxybenzophenone is approximately 52-fold more toxic to the green alga Chlorella vulgaris than 4,4'-dihydroxybenzophenone [2]. These quantifiable differences in hormonal activity and environmental toxicity preclude simple substitution and necessitate compound-specific procurement for applications in endocrine disruption research, ecotoxicological monitoring, and polymer stabilization where covalent incorporation is desired [3].

Quantitative Differentiation Evidence for 2,4,4'-Trihydroxybenzophenone Versus In-Class Analogs


Highest Estrogenic Activity Among 17 Benzophenone Derivatives in MCF-7 Cell Proliferation Assay

In a head-to-head comparative study of 17 benzophenone derivatives, 2,4,4'-trihydroxybenzophenone (2.4.4'-triOH-BP) exhibited the highest estrogenic activity in the human breast cancer MCF-7 cell proliferation assay, ranking above 2,3',4,4'-tetrahydroxybenzophenone, 4,4'-dihydroxybenzophenone, 2,2',4,4'-tetrahydroxybenzophenone, 4-hydroxybenzophenone, and 2,4-dihydroxybenzophenone [1]. The activity order was explicitly reported as 2,4,4'-triOH-BP > 2,3',4,4'-tetrahydroxybenzophenone > 4,4'-dihydroxybenzophenone > 2,2',4,4'-tetrahydroxybenzophenone > 4-hydroxybenzophenone > 2,4-dihydroxybenzophenone, with benzophenone itself showing negligible activity [1].

Endocrine disruption Estrogen receptor agonism In vitro toxicology

52-Fold Higher Acute Toxicity to Green Algae Compared to 4,4'-Dihydroxybenzophenone

In standardized acute toxicity testing, 2,4,4'-trihydroxybenzophenone displayed a 96 h-EC50 value of 3.50 mg/L against the freshwater green alga Chlorella vulgaris, whereas the structurally related analog 4,4'-dihydroxybenzophenone exhibited a 96 h-EC50 of 183.60 mg/L [1][2]. This represents a 52.5-fold difference in algal toxicity between the two compounds. Similarly, in the 48 h acute immobilization test with Daphnia magna, the LC50 for 2,4,4'-trihydroxybenzophenone was 3.74 mg/L compared to 12.50 mg/L for 4,4'-dihydroxybenzophenone, a 3.3-fold difference [1][2].

Aquatic ecotoxicology Environmental risk assessment Algal toxicity

Highest Anti-Androgenic Activity Among Four Benzophenone UV Filters

A comparative profiling study of four widely used benzophenone UV filters (BP1, BP2, BP3, and THB) demonstrated that 2,4,4'-trihydroxybenzophenone (THB) exhibits the strongest anti-androgenic activity, with a rank order of THB > BP2 (2,2',4,4'-tetrahydroxybenzophenone) > BP1 (2,4-dihydroxybenzophenone) > BP3 (2-hydroxy-4-methoxybenzophenone) [1]. This activity was assessed using human androgen receptor (hAR)-mediated reporter gene assays [1].

Androgen receptor antagonism Endocrine disruption Reproductive toxicology

Covalent Polymer Incorporation via Reactive Hydroxyl Groups Enables Non-Leaching UV Stabilization

US Patent 4,354,016 discloses a method for preparing linear polyesters (e.g., polyethylene terephthalate) containing copolymerized residues of 2,4,4'-trihydroxybenzophenone at concentrations of 0.05 to 10% by weight, preferably 0.05 to 5% by weight, based on the total polymer [1]. This covalent incorporation through the compound's three hydroxyl groups prevents migration and leaching, a common limitation of non-reactive benzophenone UV absorbers that are merely blended into the polymer matrix [1].

Polymer modification UV stabilization Reactive additive

Procurement-Driven Application Scenarios for 2,4,4'-Trihydroxybenzophenone


Endocrine Disruption Research: Positive Control for Estrogen Receptor Activation Studies

2,4,4'-Trihydroxybenzophenone serves as the highest-potency estrogenic benzophenone reference compound for MCF-7 cell proliferation assays and ER-mediated reporter gene studies [1]. Its rank as the most active among 17 benzophenone derivatives makes it the preferred positive control for evaluating the endocrine-disrupting potential of structurally related UV filters and environmental contaminants. Procurement of this specific compound ensures assay sensitivity and cross-study comparability.

Aquatic Ecotoxicology: High-Toxicity Benchmark for Environmental Risk Assessment

With a 96 h-EC50 of 3.50 mg/L for Chlorella vulgaris and a 48 h-LC50 of 3.74 mg/L for Daphnia magna, 2,4,4'-trihydroxybenzophenone represents the high-toxicity extreme among common benzophenone UV filters [2]. It is the compound of choice for establishing upper-bound ecotoxicity thresholds, for mixture toxicity studies investigating antagonistic interactions, and for validating environmental monitoring analytical methods targeting benzophenone-type contaminants.

Polymer Stabilization: Reactive Comonomer for Non-Leaching UV Protection in Polyesters

The three hydroxyl groups of 2,4,4'-trihydroxybenzophenone enable its covalent incorporation into linear polyesters such as polyethylene terephthalate at loadings of 0.05–10 wt% via polycondensation [3]. This reactive approach yields permanently UV-stabilized polymer chains resistant to additive migration, a critical requirement for food-contact films, outdoor textiles, and optical-grade polyester applications where extractables must be minimized.

Analytical Reference Standard: High-Purity Material for HPLC and Mass Spectrometry Method Development

Commercially available at >98.0% purity as verified by HPLC , 2,4,4'-trihydroxybenzophenone is suitable for use as a certified reference material in analytical method development. Its distinct retention time in reversed-phase HPLC [4] and characteristic mass spectral fragmentation pattern [5] enable accurate quantification in complex matrices, including environmental water samples, biological fluids, and consumer product extracts.

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